![molecular formula C21H19BrO5 B2658921 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 858750-01-3](/img/structure/B2658921.png)
3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
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Overview
Description
3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromobenzyl group, a dimethyl chromenone core, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via an etherification reaction, where the chromenone derivative is reacted with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the chromenone derivative with a suitable propanoic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromenone core, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its functional groups, which allow for further modifications. It can be utilized to create more complex molecules that may have specific properties or activities.
The structural characteristics suggest potential biological activities:
- Enzyme Inhibition : Molecular docking studies indicate that derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development .
- Antioxidant Properties : Due to the presence of the chromenone core, it may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress within cells.
Medicinal Chemistry
Research into its pharmacological effects could lead to new therapeutic agents. The compound's ability to interact with biological targets suggests it may possess:
- Anti-inflammatory Effects : Preliminary studies indicate potential as a COX-II inhibitor, which could be beneficial in treating inflammatory diseases .
- Anticancer Properties : The chromenone structure is known for its anticancer activity, making this compound a candidate for further exploration in cancer therapeutics.
Industrial Applications
In materials science, derivatives of 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid may be used to develop new materials with specific optical or electronic properties due to their ability to undergo various chemical reactions.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- COX Inhibition Studies : A study demonstrated that certain derivatives exhibited significant inhibition against COX enzymes, suggesting their potential as anti-inflammatory agents comparable to existing drugs like Celecoxib .
- Antioxidant Activity Evaluation : Research indicated that compounds similar to this compound showed strong antioxidant properties in vitro, indicating their utility in preventing oxidative damage in biological systems.
Comparative Analysis Table
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
This compound | Contains bromobenzyl ether and chromenone core | Potential anti-inflammatory and antioxidant properties |
4-Hydroxycoumarin | Lacks bromobenzyl group | Known for anticoagulant properties |
7-Hydroxyflavone | Contains hydroxyl groups | Exhibits strong antioxidant activity |
Mechanism of Action
The exact mechanism of action of 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chromenone core could participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin share a similar chromenone core but lack the bromobenzyl and propanoic acid groups.
Flavonoids: These compounds also contain a chromenone core but differ in their substitution patterns and biological activities.
Benzopyrones: Similar in structure but with variations in the functional groups attached to the core.
Uniqueness
3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its bromobenzyl group allows for further functionalization, making it a valuable scaffold in synthetic and medicinal chemistry.
Biological Activity
3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound belonging to the class of chromenone derivatives. Its structure includes a bromobenzyl group, a dimethyl chromenone core, and a propanoic acid moiety, suggesting potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Property | Value |
---|---|
Molecular Formula | C21H19BrO5 |
Molecular Weight | 427.29 g/mol |
CAS Number | 858750-01-3 |
Purity | 95% |
Antioxidant Activity
Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. The presence of the dimethyl and bromobenzyl groups may enhance these effects by stabilizing free radicals through redox reactions. In vitro studies have shown that related compounds can scavenge reactive oxygen species (ROS), suggesting a potential role in protecting cells from oxidative stress .
Anti-inflammatory Effects
The anti-inflammatory potential of chromenone derivatives has been documented in various studies. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This inhibition could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It is hypothesized that the compound interferes with cell proliferation and induces apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression. The chromenone core may facilitate interactions with DNA or proteins, influencing cellular processes .
Case Studies
- Antitumor Activity : A study evaluated the anticancer effects of various chromenone derivatives on human tumor cell lines, revealing that certain structural modifications significantly enhance cytotoxicity against cancer cells .
- Inflammatory Response : Another research highlighted the ability of related compounds to reduce edema in animal models of inflammation, supporting their potential therapeutic use in inflammatory diseases .
Comparative Analysis with Similar Compounds
Compound Type | Example Compound | Biological Activity |
---|---|---|
Coumarin Derivatives | 4-Hydroxycoumarin | Anticoagulant |
Flavonoids | Quercetin | Antioxidant, Anti-inflammatory |
Benzopyrones | Benzopyrone | Antimicrobial |
Properties
IUPAC Name |
3-[7-[(3-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO5/c1-12-16-6-8-18(26-11-14-4-3-5-15(22)10-14)13(2)20(16)27-21(25)17(12)7-9-19(23)24/h3-6,8,10H,7,9,11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMOQRRLFJNESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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